molecular formula C15H21ClN4O2 B6233156 N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamide hydrochloride CAS No. 2751603-35-5

N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamide hydrochloride

Cat. No.: B6233156
CAS No.: 2751603-35-5
M. Wt: 324.8
InChI Key:
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Description

N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamide hydrochloride is a complex organic compound known for its potential therapeutic applications and significant chemical properties. It consists of a benzodiazolylpiperidine scaffold, indicative of a structure that could interact with various biological targets, making it a promising molecule for scientific research.

Preparation Methods

The synthesis of N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamide hydrochloride can be a multistep process involving:

  • Synthetic Routes

    Typically, it begins with the preparation of the benzodiazole core, followed by the construction of the piperidine ring and the subsequent functionalization with hydroxymethyl and acetamide groups.

  • Reaction Conditions

    The reactions may involve controlled temperature, specific solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps. Purification steps like crystallization or chromatography are essential to obtain the final pure compound.

  • Industrial Production Methods

    Scalable methods for industrial production include optimizing the reaction conditions to maximize yield and purity, often employing automated synthesizers and reactors for large-scale synthesis.

Chemical Reactions Analysis

N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamide hydrochloride undergoes several key reactions:

  • Types of Reactions

    It can participate in oxidation, reduction, and substitution reactions. For instance, the hydroxymethyl group can be oxidized to a carboxyl group, or the amide bond can be hydrolyzed under acidic or basic conditions.

  • Common Reagents and Conditions

    Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions are common.

  • Major Products

    The major products depend on the specific reaction, such as oxidized derivatives, reduced amines, or substituted piperidine derivatives.

Scientific Research Applications

  • Chemistry

    It serves as a precursor or intermediate in organic synthesis for developing new compounds.

  • Biology

    Its structure suggests potential binding affinity to biological macromolecules, making it useful in studying receptor-ligand interactions.

  • Medicine

    It is being explored for its therapeutic potential, possibly acting as a drug candidate for neurological or psychological disorders.

  • Industry

    Its chemical stability and reactivity make it useful in developing new materials or chemical processes.

Mechanism of Action

The mechanism by which N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamide hydrochloride exerts its effects involves:

  • Molecular Targets

    It can interact with various enzymes or receptors, potentially inhibiting or activating specific pathways.

  • Pathways Involved

    The benzodiazole and piperidine moieties suggest it may influence central nervous system pathways, possibly modulating neurotransmitter release or receptor activity.

Comparison with Similar Compounds

Comparing it with similar compounds:

  • Uniqueness

    Its unique combination of a benzodiazolyl group with a piperidine ring sets it apart, providing distinct reactivity and biological activity.

  • Similar Compounds

    Compounds like benzodiazepines and piperidines are structurally related but differ in their specific functional groups and biological targets.

Properties

CAS No.

2751603-35-5

Molecular Formula

C15H21ClN4O2

Molecular Weight

324.8

Purity

95

Origin of Product

United States

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